

An In-depth Technical Guide to the Physical Properties of Solid Lithium Methoxide

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Compound of Interest

Compound Name: *Lithium methoxide*

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Introduction

Lithium methoxide (LiOCH_3) is a pivotal reagent in organic synthesis and materials science, valued for its strong basicity and role as a precursor in the formation of various organic and inorganic compounds. As an alkali metal alkoxide, its reactivity is intrinsically linked to its physical state and properties. This technical guide provides a comprehensive overview of the core physical properties of solid **lithium methoxide**, offering quantitative data, detailed experimental protocols for their determination, and a logical workflow for its synthesis and purification. Understanding these properties is crucial for its effective handling, storage, and application in research and development, particularly within the pharmaceutical and materials science sectors.

Core Physical Properties

Solid **lithium methoxide** is a white, hygroscopic, and corrosive crystalline powder.^{[1][2][3]} It is highly reactive towards moisture and atmospheric carbon dioxide, necessitating handling under an inert atmosphere (e.g., argon or nitrogen) to prevent its degradation to lithium hydroxide and lithium carbonate.^{[3][4]}

Data Presentation

The quantitative physical properties of solid **lithium methoxide** are summarized in the tables below for ease of reference and comparison.

Table 1: General Physical Properties of Solid **Lithium Methoxide**

Property	Value	Citation(s)
Appearance	White crystalline solid/powder	[1][2][3]
Molecular Formula	CH ₃ LiO	[1]
Molecular Weight	37.97 g/mol	[1]
Melting Point	204-206 °C	[1]
Decomposition Temp.	>500 °C	[5][6]

Note on Thermal Behavior: There is a notable discrepancy in the literature regarding the melting point of **lithium methoxide**. Some sources report a melting range of 204-206 °C, while others indicate decomposition at temperatures exceeding 500 °C.[1][5][6] This suggests that the lower temperature range may represent a true melting point under specific conditions, while the higher temperature signifies thermal decomposition. Further analysis via techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under controlled atmospheres is required for definitive clarification.

Table 2: Structural and Solubility Properties of Solid **Lithium Methoxide**

Property	Value	Citation(s)
Crystal Structure	Polymeric	[7]
Solubility in Methanol	90 g/L	[1]
Solubility in THF	Insoluble	[1]
Bonding Character	Partial covalent character in the Li-O bond	[1]

Note on Density: A definitive experimental value for the density of solid **lithium methoxide** is not readily available in the surveyed literature. Commercially available information

predominantly lists the density of its solutions, for instance, a 10% solution in methanol has a density of approximately 0.83-0.85 g/mL at 20 °C.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments related to the determination of the physical properties of solid **lithium methoxide**. These protocols are designed with consideration for the air- and moisture-sensitive nature of the compound.

Synthesis and Purification of Solid Lithium Methoxide

Objective: To synthesize high-purity solid **lithium methoxide** from lithium metal and anhydrous methanol, followed by isolation and drying.

Methodology:

- Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel is oven-dried and assembled while hot under a stream of inert gas.
- Synthesis:
 - Anhydrous methanol is added to the reaction flask via cannula transfer.
 - Freshly cut lithium metal is added portion-wise to the stirred methanol at 0 °C to control the exothermic reaction.[8] The reaction proceeds according to the following equation: $2 \text{Li(s)} + 2 \text{CH}_3\text{OH(l)} \rightarrow 2 \text{LiOCH}_3\text{(s)} + \text{H}_2\text{(g)}$
 - After the complete dissolution of lithium, the reaction mixture is stirred at room temperature for an additional hour to ensure the reaction goes to completion.
- Isolation and Purification:
 - The excess methanol is removed under reduced pressure using a rotary evaporator.
 - The resulting white solid is then transferred to a Schlenk flask.

- The solid is dried under high vacuum (10^{-3} torr) at a moderately elevated temperature (e.g., 60-80 °C) for several hours to remove any remaining solvent and trace moisture.[2]
- The purity of the final product can be assessed by titration with a standard acid, such as benzoic acid.

Determination of Crystal Structure by X-ray Diffraction (XRD)

Objective: To determine the crystal system, space group, and unit cell parameters of solid **lithium methoxide** using single-crystal or powder X-ray diffraction.

Methodology:

- Crystal Growth (for Single-Crystal XRD):
 - A saturated solution of **lithium methoxide** in anhydrous methanol is prepared in a Schlenk tube.
 - The solution is allowed to cool slowly and undisturbed. Alternatively, vapor diffusion of a less polar, miscible solvent (e.g., anhydrous diethyl ether) into the methanol solution can be employed to induce crystallization.
- Sample Preparation:
 - Due to its hygroscopic nature, the handling of the **lithium methoxide** crystal must be performed under an inert atmosphere (e.g., in a glovebox).
 - A suitable crystal is selected and mounted on a goniometer head using a cryoprotectant oil.
- Data Collection:
 - The mounted crystal is placed on the diffractometer, and a stream of cold nitrogen gas is used to maintain a low temperature during data collection, which minimizes thermal motion and potential degradation.

- X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern.
- Structure Solution and Refinement:
 - The collected data are processed to determine the unit cell dimensions and space group.
 - The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and structural parameters. The foundational work on the crystal structure of **lithium methoxide** was reported by P.J. Wheatley in 1960.^[7]

Thermal Analysis (TGA/DSC)

Objective: To investigate the thermal stability, melting point, and decomposition profile of solid **lithium methoxide**.

Methodology:

- Sample Preparation: A small, accurately weighed sample of solid **lithium methoxide** (typically 1-5 mg) is loaded into an alumina or platinum crucible inside a glovebox to prevent exposure to air and moisture.
- Instrument Setup: The TGA/DSC instrument is purged with a dry, inert gas (e.g., nitrogen or argon).
- Data Collection:
 - The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).
 - The TGA instrument records the mass of the sample as a function of temperature, while the DSC instrument measures the heat flow to or from the sample relative to a reference.
- Data Analysis:
 - The TGA curve is analyzed to identify temperature ranges of mass loss, which correspond to desolvation or decomposition events.

- The DSC curve is analyzed to identify endothermic or exothermic transitions, such as melting, crystallization, or decomposition.

Mandatory Visualizations

Synthesis and Purification Workflow for Solid Lithium Methoxide

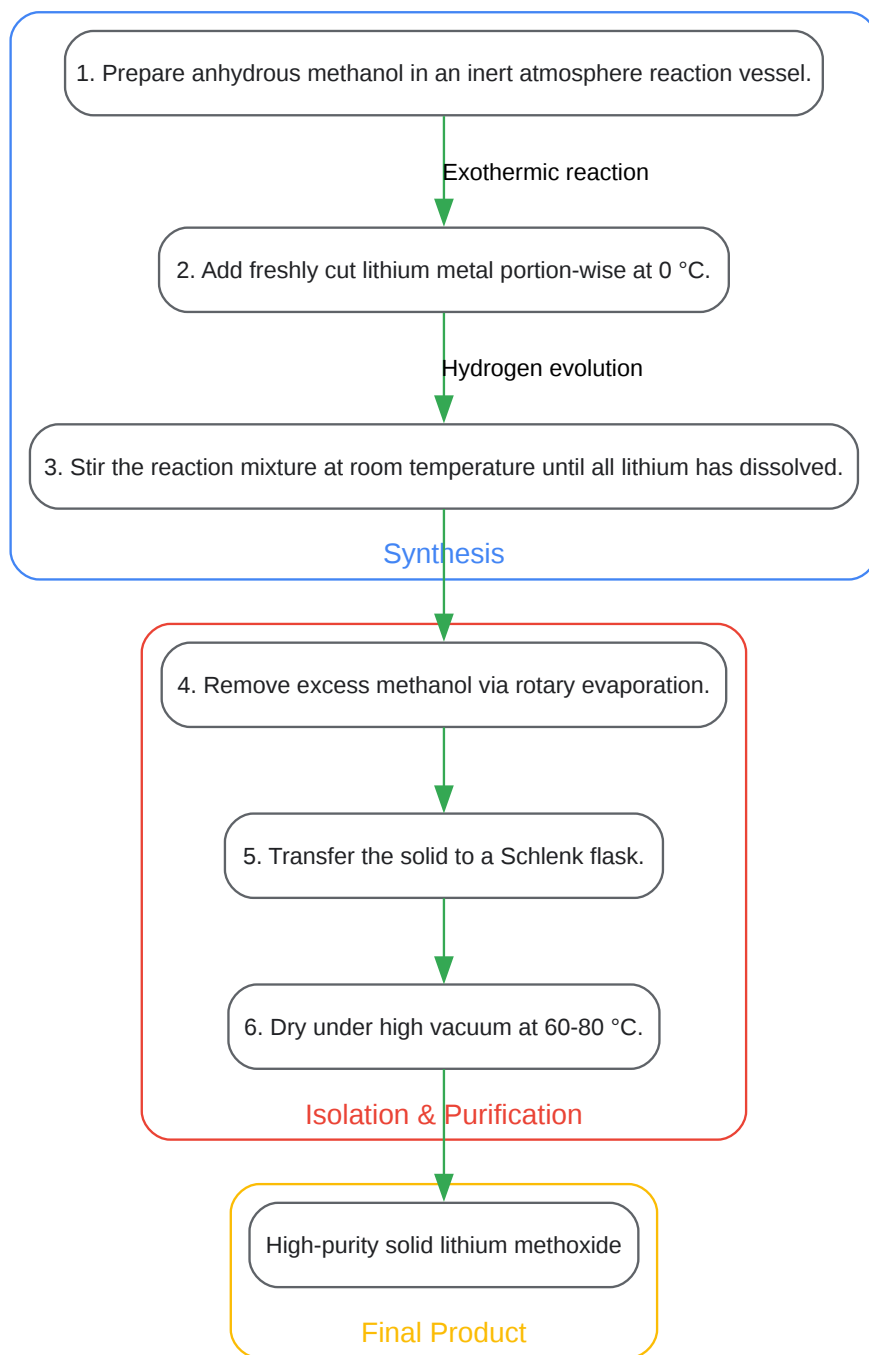


Figure 1: Experimental Workflow for the Synthesis and Purification of Solid Lithium Methoxide

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Figure 1: Synthesis and Purification Workflow

Conclusion

This technical guide has provided a detailed summary of the known physical properties of solid **lithium methoxide**, including its appearance, thermal behavior, solubility, and crystal structure. The provided experimental protocols offer a foundation for the consistent and safe determination of these properties, which is essential for its application in sensitive synthetic procedures and materials development. The discrepancies in reported melting and decomposition temperatures highlight the need for further detailed thermal analysis. A definitive determination of the solid-state density also remains an area for future investigation. By adhering to the outlined procedures and handling precautions, researchers can ensure the reliable use of this important chemical reagent.

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